molecular formula C17H21N3O2S3 B2528267 2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 681224-82-8

2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2528267
CAS No.: 681224-82-8
M. Wt: 395.55
InChI Key: DYEOGTSJCKEJBO-UHFFFAOYSA-N
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Description

2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of piperidine, thiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidine derivative: This involves the reaction of 3-methylpiperidine with an appropriate acylating agent to introduce the 2-oxoethyl group.

    Thiazole formation: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Thiophene introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Final assembly: The final compound is assembled by coupling the piperidine, thiazole, and thiophene intermediates under suitable conditions, often involving a thiol-ene reaction or a similar coupling strategy.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols or amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

Uniqueness

2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of piperidine, thiazole, and thiophene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S3/c1-12-4-2-6-20(8-12)16(22)11-23-10-15(21)19-17-18-13(9-25-17)14-5-3-7-24-14/h3,5,7,9,12H,2,4,6,8,10-11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEOGTSJCKEJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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